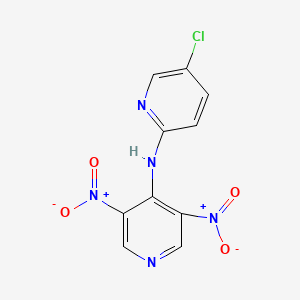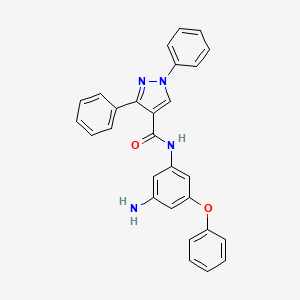
5-chloro-N-(3,5-dinitro-4-pyridinyl)-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(3,5-dinitro-4-pyridinyl)-2-pyridinamine, also known as cloquintocet-mexyl, is a pyridine-based herbicide that is commonly used to control weed growth in various crops. It belongs to the class of quinolinecarboxamides and is known for its selective action against broadleaf weeds.
Mécanisme D'action
Cloquintocet-mexyl works by inhibiting the biosynthesis of branched-chain amino acids in plants, which are essential for protein synthesis and cell growth. This results in the death of the target weeds, while leaving the crops unharmed.
Biochemical and Physiological Effects:
Cloquintocet-mexyl has been shown to have minimal impact on non-target organisms, including beneficial insects and soil microorganisms. It is rapidly degraded in soil and does not accumulate in the environment. However, some studies have reported that it may have toxic effects on certain aquatic organisms, such as fish and amphibians.
Avantages Et Limitations Des Expériences En Laboratoire
Cloquintocet-mexyl is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective action against broadleaf weeds makes it a useful tool for studying the biochemical and physiological processes involved in plant growth and development. However, its toxicity to certain non-target organisms may limit its use in certain experiments.
Orientations Futures
There are several areas of research that could benefit from further study of 5-chloro-N-(3,5-dinitro-4-pyridinyl)-2-pyridinamine-mexyl. These include:
1. Development of new herbicides based on the structure and mechanism of action of this compound-mexyl.
2. Investigation of the effects of this compound-mexyl on soil microorganisms and their role in nutrient cycling and soil health.
3. Study of the ecological impacts of this compound-mexyl on non-target organisms, particularly in aquatic environments.
4. Development of new methods for the synthesis and purification of this compound-mexyl, with a focus on minimizing waste and reducing environmental impact.
5. Investigation of the potential for using this compound-mexyl as a tool for weed management in organic farming systems, where synthetic herbicides are not allowed.
Méthodes De Synthèse
Cloquintocet-mexyl can be synthesized through a multistep process involving the reaction of 2-chloro-5-nitropyridine with 3,5-dinitro-4-pyridinylamine in the presence of a base. The resulting intermediate is then subjected to further reactions to yield the final product.
Applications De Recherche Scientifique
Cloquintocet-mexyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been found to be effective in controlling the growth of several broadleaf weeds, including wild mustard, shepherd's purse, and redroot pigweed, among others. Its selective action against weeds has made it a popular choice among farmers and crop growers.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-3,5-dinitropyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5O4/c11-6-1-2-9(13-3-6)14-10-7(15(17)18)4-12-5-8(10)16(19)20/h1-5H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAXYLOOHSKMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B5054781.png)

![4-[1-(1-benzofuran-2-yl)benzo[f]quinolin-3-yl]phenol](/img/structure/B5054789.png)
![2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5054791.png)

![N-(2-ethyl-6-methylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5054796.png)

![methyl 4-{[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B5054818.png)
![1-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5054836.png)
![2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5054839.png)
![N-[3-(butylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B5054853.png)

![N-[2-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5054860.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5054869.png)
